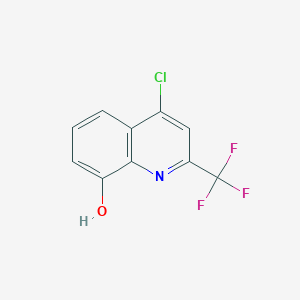

4-Chloro-2-(trifluoromethyl)quinolin-8-ol

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. sigmaaldrich.comalchempharmtech.commatrix-fine-chemicals.com This designation stems from its recurring presence in a multitude of pharmacologically active compounds. matrix-fine-chemicals.com The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. alchempharmtech.com

Quinoline derivatives have demonstrated a remarkably broad spectrum of biological activities, which has fueled extensive research into their potential as therapeutic agents. sigmaaldrich.commatrix-fine-chemicals.com These activities include, but are not limited to, anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral effects. alchempharmtech.comchemscene.com The ability of the quinoline structure to interact with various biological targets, such as enzymes and receptors, underpins its importance in drug discovery and development. chemscene.comnih.gov The continuous exploration of novel synthetic routes, including green chemistry approaches, further highlights the enduring significance of this heterocyclic system in modern chemical research. nih.gov

Rationale for Investigating Substituted Quinolin-8-ol Architectures

Within the broader family of quinolines, the quinolin-8-ol (8-hydroxyquinoline) architecture holds particular importance. The hydroxyl group at the 8-position imparts unique chelating properties to the molecule, allowing it to form stable complexes with various metal ions. This characteristic is often linked to its biological activities.

Research into substituted quinolin-8-ol derivatives is driven by their proven and potential therapeutic applications. These compounds have been investigated for a wide range of bioactivities, including antifungal, antibacterial, antiprotozoic, and antituberculotic properties. mdpi.com Furthermore, some derivatives have shown promise as antineoplastic and neuroprotective agents. sigmaaldrich.com The modification of the quinolin-8-ol core with different substituents allows researchers to modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its target specificity and potency. mdpi.com This makes the substituted quinolin-8-ol scaffold a fertile ground for the development of new chemical entities with tailored pharmacological profiles.

Specific Academic and Research Focus on 4-Chloro-2-(trifluoromethyl)quinolin-8-ol

While the broader classes of quinolines and quinolin-8-ols are subjects of extensive academic investigation, the specific compound this compound is less prominently featured in publicly accessible research literature. The compound is available from commercial chemical suppliers, which suggests its use as a building block or intermediate in organic synthesis or as a compound for screening in drug discovery programs. chemscene.com

The academic and research interest in this specific molecule can be inferred from the individual contributions of its substituents:

4-Chloro group: The chlorine at the 4-position can act as a leaving group in nucleophilic substitution reactions, providing a synthetic handle to introduce a wide variety of other functional groups.

2-Trifluoromethyl group: The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry known for its ability to increase metabolic stability, enhance binding affinity, and improve membrane permeability of a molecule.

8-ol (hydroxyl) group: As mentioned, this group is crucial for the chelating properties characteristic of 8-hydroxyquinolines and is often essential for their biological activity.

The combination of these three groups on a single quinoline scaffold suggests that this compound is likely of interest to researchers as a versatile intermediate for creating more complex molecules or as a candidate for biological screening to discover novel activities stemming from this unique substitution pattern. However, detailed studies focusing specifically on its synthesis, reactivity, and biological profile are not widely documented in peer-reviewed journals.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIDUTTVQCFPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Chloro 2 Trifluoromethyl Quinolin 8 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Chromophore Analysis

No experimental UV-Vis absorption spectra, including absorption maxima (λmax) or molar absorptivity values, for 4-Chloro-2-(trifluoromethyl)quinolin-8-ol were found in the literature search. An analysis of its chromophoric system and electronic transitions (e.g., π → π* or n → π*) would require this fundamental data.

Solvatochromic Behavior Studies

There are no published studies on the solvatochromic behavior of this compound. To assess how the compound's absorption or emission spectra are influenced by solvent polarity, systematic spectroscopic measurements in a range of different solvents would be necessary. This information is currently not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific high-resolution mass spectrometry data, which would provide an exact mass measurement to unequivocally confirm the molecular formula (C₁₀H₅ClF₃NO), could not be located for this compound.

Elemental Analysis for Compositional Verification

No experimental elemental analysis results (providing the percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine) for this compound are available in the searched scientific literature. This analysis is crucial for verifying the empirical formula of a synthesized compound.

X-ray Crystallography for Solid-State Molecular Architecture

A search for a solved crystal structure of this compound yielded no results. Consequently, detailed information regarding its solid-state molecular architecture, such as the crystal system, space group, unit cell dimensions, bond lengths, and bond angles, is not known.

Computational and Theoretical Investigations of 4 Chloro 2 Trifluoromethyl Quinolin 8 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 4-Chloro-2-(trifluoromethyl)quinolin-8-ol would provide deep insights into its structural and electronic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the distribution of electrons within the molecule.

Geometry Optimization and Electronic Structure Characterization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. This optimized structure would reveal precise bond lengths, bond angles, and dihedral angles.

For instance, a study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline using DFT with the B3LYP functional provided a detailed picture of its optimized geometry. A similar analysis for this compound would yield a comparable dataset, as illustrated in the hypothetical table below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and based on typical values for similar structures, as direct computational results for the target molecule are not publicly available.)

| Parameter | Bond | Bond Length (Å) | Parameter | Atoms | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C2-CF3 | 1.53 | Bond Angle | C3-C4-Cl | 119.5 |

| Bond Length | C4-Cl | 1.74 | Bond Angle | C7-C8-O | 118.0 |

| Bond Length | C8-O | 1.36 | Bond Angle | C2-N1-C9 | 117.5 |

| Bond Length | O-H | 0.97 | Bond Angle | F-C(CF3)-F | 107.0 |

Characterization of the electronic structure would involve analyzing the distribution of electrons and the nature of the chemical bonds within the molecule, providing a foundational understanding of its chemical nature.

Theoretical Vibrational Frequency Calculations and Experimental Correlation

Following geometry optimization, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. A computational study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrated the utility of this approach by assigning the observed spectral bands to specific vibrational modes. dergipark.org.tr

For this compound, a similar analysis would predict the wavenumbers for key functional groups, including the O-H stretch of the hydroxyl group, the C-Cl stretch, and the vibrations associated with the trifluoromethyl group and the quinoline (B57606) ring system.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative. Experimental validation would be required for confirmation.)

| Vibrational Mode | Calculated Frequency (cm-1) | Expected IR/Raman Activity |

|---|---|---|

| O-H stretch | ~3500 | Strong (IR) |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C/C=N stretch (ring) | 1500-1650 | Strong |

| C-F stretch (CF3) | 1100-1300 | Very Strong (IR) |

| C-Cl stretch | 700-850 | Strong |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO would likely be localized on the electron-rich portions of the molecule, such as the hydroxyl-substituted ring, while the LUMO would be expected to be distributed over the electron-deficient quinoline ring system, influenced by the chloro and trifluoromethyl substituents.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and represents typical values for similar aromatic compounds.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis can quantify the delocalization of electron density, which is crucial for understanding stability and reactivity. nih.gov

Electrostatic Surface Potential (ESP) Mapping and Charge Distribution

The Electrostatic Surface Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, making these sites susceptible to electrophilic attack or hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential. The presence of the electron-withdrawing trifluoromethyl and chloro groups would also influence the charge distribution on the quinoline ring system.

Quantum Chemical Calculations of Electronic Properties

Beyond the DFT framework, other quantum chemical calculations can be employed to further elucidate the electronic properties of this compound. These calculations can provide quantitative measures of various electronic parameters that govern the molecule's behavior.

These properties include:

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an external electric field.

Ionization Potential: The energy required to remove an electron from the molecule (related to the HOMO energy).

Electron Affinity: The energy released when an electron is added to the molecule (related to the LUMO energy).

These calculated properties provide a comprehensive electronic profile of this compound, which is essential for understanding its interactions and potential applications in various chemical contexts.

Comprehensive Research Data Unavailable for this compound

A thorough review of available scientific literature and chemical databases indicates that detailed computational and theoretical investigation data for the specific compound this compound is not publicly available at this time. While the methodologies outlined in the query—such as the computation of dipole moments, derivation of chemical reactivity indices, assessment of non-linear optical properties, molecular docking studies, and in silico ADME predictions—are standard computational chemistry techniques for characterizing novel molecules, specific research applying these methods to this compound has not been published in accessible sources.

Studies on analogous quinoline derivatives are present in the literature, often employing Density Functional Theory (DFT) to explore molecular structure, electronic properties, and reactivity. nih.govresearchgate.netresearchgate.net Similarly, molecular docking and ADME predictions have been performed for various other quinoline-based compounds to assess their potential as therapeutic agents. nih.govsemanticscholar.org

However, without specific studies focused on this compound, it is not possible to provide scientifically accurate data for the requested article sections, including:

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

Generating content for these sections would require fabricating data, which falls outside the scope of providing factual and accurate information. Further experimental or computational research is needed to characterize this compound according to the specified parameters.

Computational Assessment of Oral Absorption Rates

Oral absorption is a critical parameter for orally administered drugs, determining the fraction of the dose that reaches systemic circulation. Computational models predict this by evaluating key physicochemical properties that influence a molecule's ability to permeate the gastrointestinal (GI) tract. Tools like SwissADME and pkCSM utilize a compound's structure to calculate descriptors that are correlated with oral bioavailability. nih.govuq.edu.au

One widely used computational approach is the evaluation of Lipinski's "Rule of Five," which suggests that poor oral absorption is more likely when a compound violates certain physicochemical thresholds. For this compound, these parameters are calculated from its chemical structure.

Another predictive tool is the "Bioavailability Radar," which provides a visual representation of a compound's drug-likeness based on six key physicochemical properties. nih.gov For a compound to be predicted as orally bioavailable, its properties should fall within a specific "pink area" on the radar plot, representing optimal ranges for lipophilicity, size, polarity, solubility, saturation, and flexibility. nih.gov Furthermore, the topological polar surface area (TPSA) is a strong predictor of oral absorption; a TPSA value of less than 140 Ų is generally associated with good oral bioavailability. nih.gov

Based on the structure of this compound, the following table outlines its predicted physicochemical properties relevant to oral absorption.

| Property | Predicted Value | Interpretation for Oral Absorption |

| Molecular Weight (MW) | 261.62 g/mol | Favorable (within Lipinski's <500 rule) |

| LogP (Lipophilicity) | ~3.5 - 4.0 | Favorable (within Lipinski's <5 rule) |

| Hydrogen Bond Donors | 1 | Favorable (within Lipinski's <5 rule) |

| Hydrogen Bond Acceptors | 3 | Favorable (within Lipinski's <10 rule) |

| Topological Polar Surface Area (TPSA) | ~45.6 Ų | Indicates high intestinal permeability |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, which is favorable |

These in silico parameters suggest that this compound is likely to have good passive oral absorption. The compound adheres to Lipinski's Rule of Five and has a TPSA value well within the range for high intestinal permeability.

Prediction of Distribution Across Biological Compartments

Once absorbed, a compound's distribution throughout the body is governed by its affinity for plasma proteins and its ability to cross biological membranes, such as the blood-brain barrier (BBB). Computational models predict these characteristics to estimate how widely the compound will be distributed.

Plasma protein binding (PPB) is a key determinant of the unbound fraction of a drug in the plasma, which is the portion available to exert a pharmacological effect. High PPB can limit the distribution of a compound into tissues. Models predict PPB based on factors like lipophilicity.

The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS) and is a critical safety consideration for non-CNS drugs. The "BOILED-Egg" model, an intuitive graphical method, predicts BBB penetration based on a molecule's lipophilicity (WLOGP) and polarity (TPSA). swissadme.ch Compounds falling within the "yolk" of the egg plot are predicted to readily cross the BBB.

The predicted distribution properties for this compound are summarized in the table below.

| Parameter | Predicted Outcome | Interpretation |

| Plasma Protein Binding | High | A significant portion of the compound is likely to be bound to plasma proteins, potentially limiting its free concentration. |

| Blood-Brain Barrier (BBB) Permeation | Likely Permeable | The compound's lipophilicity and TPSA suggest it has the potential to cross the BBB. |

| Volume of Distribution (Vd) | Moderate to High | Indicates that the compound is likely to distribute from the plasma into various tissues. |

Computational Simulation of Metabolic Pathways and Enzyme Interactions

The metabolism of a compound, primarily in the liver, determines its active duration and the formation of metabolites. Computational models predict metabolic fate by identifying likely sites of metabolism on the molecule and its potential interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) family.

In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). frontiersin.org Inhibition of these enzymes can lead to drug-drug interactions. The predictions are based on machine learning models trained on large datasets of known substrates and inhibitors. swissadme.ch For quinoline-based structures, aromatic hydroxylation and reactions involving the trifluoromethyl group are common metabolic pathways.

The predicted metabolic profile of this compound is outlined below.

| Parameter | Predicted Interaction | Implication |

| CYP1A2 Inhibition | Non-inhibitor | Low probability of interacting with drugs metabolized by this enzyme. |

| CYP2C9 Inhibition | Non-inhibitor | Low probability of interacting with drugs metabolized by this enzyme. |

| CYP2C19 Inhibition | Non-inhibitor | Low probability of interacting with drugs metabolized by this enzyme. |

| CYP2D6 Inhibition | Potential Inhibitor | May interact with drugs metabolized by this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low probability of interacting with drugs metabolized by this enzyme. |

| Primary Metabolic Sites | Aromatic ring (hydroxylation), quinolinol ring | These are the most probable locations for Phase I metabolic reactions. |

Prediction of Excretion Routes

The final step in a compound's journey through the body is excretion. Computational models can predict the primary routes of elimination, such as renal (urine) or biliary (feces) excretion. These predictions are often based on the compound's physicochemical properties, including its molecular weight and polarity.

Renal clearance is a major route of elimination for many small molecules. In silico models predict the likelihood of renal excretion and can estimate the renal clearance rate. swissadme.ch Generally, more polar and water-soluble compounds are more readily excreted by the kidneys. The predicted water solubility of this compound helps inform its likely excretion pathway.

| Parameter | Predicted Value/Route | Interpretation |

| Water Solubility (Log S) | Poorly Soluble | The low predicted water solubility suggests that direct renal excretion of the parent compound may be limited. |

| Primary Excretion Route | Hepatic/Biliary | The compound is more likely to be metabolized in the liver to more polar metabolites, which are then excreted via the bile and feces, or to a lesser extent, renally. |

| Renal Clearance | Low | The parent compound is predicted to have low clearance by the kidneys. |

Structure Activity Relationship Sar Studies of 4 Chloro 2 Trifluoromethyl Quinolin 8 Ol Derivatives

Influence of the Quinoline (B57606) Ring Substitution Pattern on Biological Activities

The chloro group at the C4 position of the quinoline ring exerts a significant influence on the molecule's reactivity and biological activity primarily through its strong electron-withdrawing inductive effect. This effect modulates the electron density of the pyridine (B92270) portion of the quinoline scaffold. The C4 position of the quinoline nucleus is known to be electrophilic, and substitution at this site can impact interactions with nucleophilic residues in biological targets. acs.org

The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry to enhance a compound's pharmacological profile. Its introduction at the C2 position of the quinolin-8-ol core has several profound effects. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of the parent molecule.

Research has shown that the presence of a trifluoromethyl group can increase the potency of bioactive molecules, sometimes through the formation of multipolar interactions with carbonyl groups in the active site of a target protein. nih.gov In the context of antimalarial quinolines, studies have directly compared the activity of derivatives with one versus two trifluoromethyl groups. One study found that 2,8-bis(trifluoromethyl) quinoline derivatives exhibited slightly higher in vitro activity against Plasmodium falciparum than the corresponding mono-substituted 2-trifluoromethyl or 8-trifluoromethyl analogs, suggesting an additive effect for this substituent. nih.gov This highlights the favorable contribution of the CF3 group to antiprotozoal activity.

| Compound/Derivative | Substituent(s) | Target Organism | IC50 (µg/mL) |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) ketone | 2-CF3, 8-CF3 | P. falciparum (D10) | 4.8 |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | 2-CF3, 8-CF3 | P. falciparum (D10) | 5.2 |

| Mono-trifluoromethyl derivatives | 2-CF3 or 8-CF3 | P. falciparum (D10) | >5.2 |

Data sourced from literature evaluating trifluoromethyl quinoline derivatives. nih.gov

The hydroxyl group at position 8 is a cornerstone of the biological activity of this class of compounds, largely due to its ability to form a bidentate chelation site with the quinoline nitrogen at position 1. nih.gov This structural motif allows 8-hydroxyquinoline (B1678124) (8-HQ) derivatives to form stable complexes with a wide range of metal ions, a property central to many of their pharmacological effects, including antimicrobial, antifungal, and antitumor activities. rroij.commdpi.com The chelation of metal ions can disrupt essential metalloenzyme function in pathogens or cancer cells.

The position of the hydroxyl group is critical. Comparative studies have demonstrated that quinoline derivatives with a hydroxyl group at position 8 are significantly more active than isomers with the hydroxyl group at other positions, such as C4. nih.gov This underscores the unique structural and functional importance of the 8-hydroxyquinoline scaffold. The presence of a free hydroxyl group at this position is often considered essential for potent biological activity. nih.gov

Modulation of Activity by Positional Isomers and Analogs

The precise spatial arrangement of substituents on the quinoline ring is a critical factor governing biological activity. Shifting a functional group to a different position, creating a positional isomer, can lead to dramatic changes in efficacy by altering the molecule's shape, electronic distribution, and ability to bind to its target.

As noted previously, the antifungal activity of hydroxyquinolines is highly dependent on the location of the -OH group, with 8-OH derivatives being more potent than 4-OH isomers. nih.gov Similarly, the placement of the trifluoromethyl group influences activity. Studies on antimalarial compounds showed that while 2,8-bis(trifluoromethyl) derivatives were most active, the mono-substituted 2-CF3 and 8-CF3 analogs also retained activity, indicating that both positions are viable for this functional group, though their contributions may differ. nih.gov

The nature of the substituent at a given position also matters. When comparing different electron-withdrawing groups at the 7-position of 4-aminoquinolines (an analogous system), researchers found that halo-substituents (Cl, Br, I) conferred potent antimalarial activity, whereas 7-trifluoromethyl and 7-methoxy analogs were substantially less active, particularly against resistant strains. nih.gov This suggests that while both Cl and CF3 are electron-withdrawing, other properties such as size, polarizability, and specific orbital interactions play a crucial role in determining the ultimate biological outcome.

| 7-Substituent on 4-Aminoquinoline (B48711) Core | Activity vs. Chloroquine-Susceptible P. falciparum | Activity vs. Chloroquine-Resistant P. falciparum |

| -Cl, -Br, -I | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) |

| -CF3 | Moderate (IC50: 15-50 nM) | Low (IC50: 18-500 nM) |

| -OCH3 | Low (IC50: 17-150 nM) | Very Low (IC50: 90-3000 nM) |

Data adapted from SAR studies on 7-substituted 4-aminoquinolines. nih.gov

Correlations Between Electronic and Steric Factors and Biological Potency

The biological potency of 4-Chloro-2-(trifluoromethyl)quinolin-8-ol derivatives is governed by a complex interplay of electronic and steric factors. Quantitative structure-activity relationship (QSAR) models are instrumental in deconvoluting these effects and establishing mathematical correlations between molecular descriptors and activity. researchgate.netnih.gov

Steric Factors: Steric bulk and molecular volume also play a pivotal role. The same QSAR study found a positive correlation between van der Waals volume and antituberculosis activity, suggesting that larger, bulkier molecules were more effective, possibly by achieving better occupancy of a binding pocket. nih.gov The trifluoromethyl group is considerably bulkier than a hydrogen or fluorine atom, and its size can promote favorable steric interactions or, conversely, cause steric clashes that reduce affinity. The optimal balance of steric and electronic properties is essential for achieving high potency.

Rational Design Principles for Optimizing Specific Pharmacological Profiles

The collective SAR insights provide a framework of rational design principles for creating next-generation derivatives of this compound with optimized pharmacological profiles.

Preservation of the 8-Hydroxyquinoline Moiety: The 8-OH group, along with the N1 atom, is fundamental to the metal-chelating ability that underpins many of the broad-spectrum biological activities of this class. nih.govrsc.org Therefore, this feature should be retained in future analogs designed for antimicrobial, antifungal, or anticancer applications where metal chelation is a desired mechanism of action.

Strategic Use of the Trifluoromethyl Group: The 2-CF3 group is a valuable tool for enhancing metabolic stability and increasing lipophilicity. Its presence can improve pharmacokinetic properties and potency. nih.gov Further optimization could involve exploring bioisosteric replacements or introducing CF3 groups at other positions to fine-tune activity against specific targets.

Modulation of the 4-Chloro Substituent: The 4-chloro position is a key electronic modulator. Analogs could be synthesized by replacing the chlorine with other halogens (Br, I) to probe the effect of size and polarizability, or with other electron-withdrawing groups (e.g., -CN) to further investigate the impact of electronic effects on potency. nih.govnih.gov This position is a prime candidate for modification to enhance target selectivity.

Balancing Lipophilicity and Solubility: While lipophilic groups like -CF3 can enhance cell permeability and target engagement, excessive lipophilicity can lead to poor solubility and non-specific toxicity. Future design efforts must carefully balance these properties, for instance by introducing small hydrophilic functionalities at other positions on the quinoline ring, to achieve an optimal therapeutic window.

By systematically applying these principles, medicinal chemists can navigate the complex SAR landscape to design novel derivatives with superior efficacy, selectivity, and drug-like properties.

Bioisosteric Replacement Strategies at Key Positions

The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. In the context of this compound, a scaffold with potential biological activities, understanding the impact of bioisosteric replacements at its key positions—the 4-chloro, 2-trifluoromethyl, and 8-hydroxyl groups—is crucial for the rational design of new, improved derivatives. This section explores the application of bioisosteric replacement strategies at these positions, drawing upon findings from studies on related quinoline derivatives to infer potential SAR trends.

The chloro group at the 4-position of the quinoline ring is a key feature that influences the electronic distribution of the heterocyclic system and can participate in important interactions with biological targets. Its replacement with other bioisosteres can modulate the compound's activity. Common bioisosteric replacements for a chloro group include other halogens (e.g., fluoro, bromo), a cyano group, a methyl group, or a trifluoromethyl group.

For instance, in the development of antimalarial 4-aminoquinolines, the presence of a 7-chloro group has been found to be a requirement for activity related to the inhibition of β-hematin formation. While this is a different position, it underscores the critical role that a halogen at this relative position on the quinoline scaffold can play. The replacement of the 4-chloro group in this compound with other groups would likely have a significant impact on its biological profile. For example, replacing it with a fluoro group would increase the electron-withdrawing nature, while a methyl group would introduce an electron-donating and lipophilic character. A cyano group, being a strong electron-withdrawing group with a linear geometry, offers a different electronic and steric profile. The exploration of these replacements would be essential to delineate the precise electronic and steric requirements for optimal activity.

A relevant example of bioisosteric replacement for a trifluoromethyl group can be found in studies of mefloquine (B1676156) analogs, which also feature a substituted quinoline core. In one study, a trifluoromethyl group at the 8-position was replaced with a pentafluorosulfanyl (SF₅) group. nih.gov The SF₅ group is even more electron-withdrawing and larger than the CF₃ group. The biological evaluation of these analogs against malaria parasites revealed that this bioisosteric switch was well-tolerated, with the SF₅ analog exhibiting comparable activity to the CF₃-containing parent compound. nih.gov This suggests that for certain biological targets, a highly electron-deficient group at this position is favorable.

Another potential bioisostere for the trifluoromethyl group is the nitro (NO₂) group. Although sometimes considered a liability in drug design, it has been successfully replaced by a CF₃ group in other scaffolds to enhance drug-like properties. nih.gov Conversely, exploring the replacement of the CF₃ group with a nitro group could provide insights into the electronic and steric tolerance of the target protein. Other potential bioisosteres for the trifluoromethyl group include the cyano (CN) group and larger alkyl groups to probe steric limitations.

The following interactive data table summarizes the findings from a study on mefloquine analogs, which can serve as a model for the potential outcomes of bioisosteric replacement at a position analogous to the 2-position of this compound.

Data adapted from a study on mefloquine analogs, demonstrating the bioisosteric replacement of a trifluoromethyl group with a pentafluorosulfanyl group on a quinoline scaffold. nih.gov

The 8-hydroxyl group is a crucial functional group that can act as both a hydrogen bond donor and acceptor, and it is also capable of chelating metal ions. Its acidic nature can be important for ionization and interaction with biological targets. Bioisosteric replacement of the hydroxyl group can explore the necessity of these properties for biological activity.

Classical bioisosteres for a hydroxyl group include an amino group (NH₂), a thiol group (SH), and a methyl ether (OCH₃). The amino group maintains hydrogen bonding capabilities but introduces a basic character. The thiol group is also acidic and can participate in different types of interactions. The methyl ether removes the hydrogen bond donating ability and increases lipophilicity. The choice of bioisostere would depend on the hypothesized role of the 8-hydroxyl group in receptor binding.

For example, if hydrogen bond donation is critical, replacing the hydroxyl with a methyl ether would likely lead to a significant loss of activity. Conversely, if only hydrogen bond acceptance is required, both the hydroxyl and amino groups might be tolerated. The replacement of the hydroxyl group with non-classical bioisosteres, such as a hydroxamic acid or a small acidic heterocycle, could also be explored to fine-tune the acidity and chelating properties of the molecule.

The following interactive data table illustrates potential bioisosteric replacements for the 8-hydroxyl group and the key property changes they would introduce.

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Trifluoromethyl Quinolin 8 Ol

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Traditional multi-step syntheses of substituted quinolines often involve harsh reaction conditions, hazardous reagents, and lengthy procedures. acs.orgnih.gov Future research should focus on developing novel and sustainable routes to 4-Chloro-2-(trifluoromethyl)quinolin-8-ol and its derivatives.

Green chemistry approaches offer promising alternatives to classical methods like the Skraup, Friedländer, or Gould-Jacobs syntheses. nih.govijpsjournal.com These modern techniques aim to reduce waste, energy consumption, and the use of toxic substances. acs.orgijpsjournal.com Key areas for exploration include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and improve yields, making the synthesis more energy-efficient. nih.govijpsjournal.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, often leading to improved reaction rates and yields under milder conditions. nih.gov

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a highly sustainable approach by minimizing solvent waste. researchgate.net

Eco-Friendly Catalysts: Investigating the use of reusable, non-toxic catalysts, such as formic acid or iodine in benign solvents like DMSO, can replace more hazardous traditional catalysts. ijpsjournal.comresearchgate.net

By adapting these green methodologies, the synthesis of this compound can become more economically viable and environmentally responsible, facilitating broader research and development. acs.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline (B57606) Derivatives

| Method | Traditional Approaches (e.g., Skraup, Friedländer) | Sustainable/Novel Approaches |

|---|---|---|

| Conditions | High temperatures, strong acids, hazardous reagents acs.orgnih.gov | Milder conditions, reduced energy input ijpsjournal.com |

| Solvents | Often requires hazardous organic solvents nih.gov | Solvent-free, water, or green solvents researchgate.netresearchgate.net |

| Efficiency | Often multi-step with long reaction times nih.gov | Reduced reaction times, one-pot potential nih.govresearchgate.net |

| Waste | Significant generation of chemical waste ijpsjournal.com | Reduced waste generation, atom economy ijpsjournal.com |

| Catalysts | Stoichiometric and often toxic reagents nih.gov | Recyclable and environmentally benign catalysts ijpsjournal.com |

Advanced Computational Chemistry for High-Throughput Screening and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Instead of relying solely on traditional, resource-intensive laboratory screening, computational methods allow for the rapid in silico evaluation of large virtual libraries of compounds. For this compound, these techniques can guide the design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Future computational studies should focus on:

High-Throughput Virtual Screening (HTVS): Large libraries of virtual compounds based on the this compound scaffold can be screened against known biological targets to identify promising hits.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein, helping to understand its binding mode and predict affinity. For instance, docking studies on 8-hydroxyquinoline (B1678124) derivatives have been used to predict their interaction with specific targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity. researchgate.net This allows for the prediction of activity for newly designed compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the interaction and stability of the binding.

These computational approaches can significantly de-risk and streamline the lead optimization process, saving time and resources while increasing the probability of discovering a successful drug candidate.

Table 2: Computational Workflow for Lead Optimization

| Step | Technique | Objective |

|---|---|---|

| 1. Hit Identification | High-Throughput Virtual Screening (HTVS) | Screen a large virtual library of derivatives against a target protein to identify initial hits. |

| 2. Binding Mode Analysis | Molecular Docking | Predict the binding pose and key interactions of the hit compounds within the target's active site. |

| 3. Affinity Prediction | QSAR, Free Energy Calculations | Build models to predict the binding affinity and biological activity of new, unsynthesized derivatives. |

| 4. Dynamic Stability | Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex and refine the understanding of molecular interactions. |

| 5. Prioritization | Integrated Scoring | Combine results from all computational steps to rank and prioritize a small set of compounds for chemical synthesis and biological testing. |

Identification of New Biological Targets and Mechanisms of Action

The quinoline core is found in drugs with a vast array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects. nih.gov However, the specific biological targets and mechanisms of action for this compound are not well-defined. A critical future research direction is to move beyond general screening and identify its precise molecular targets.

Modern chemical biology and proteomic approaches are powerful tools for target deconvolution. nih.gov Strategies to be explored include:

Affinity-Based Proteomics: The compound could be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding, allowing for the identification of direct targets in a cellular context.

Phenotypic Screening followed by Target Deconvolution: High-throughput screening of the compound against various cell lines or disease models can identify interesting biological effects. researchgate.net Subsequent studies can then elucidate the underlying mechanism and identify the molecular target responsible for the observed phenotype.

Identifying the specific targets will not only clarify the compound's mechanism of action but may also reveal novel therapeutic pathways and opportunities for treating a range of diseases.

Table 3: Potential Biological Target Classes for Quinoline Derivatives

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Protein kinase CK2, DYRK1A researchgate.net | Cancer, Neurological Disorders |

| Topoisomerases | DNA Topoisomerase I/II researchgate.net | Cancer, Infectious Diseases |

| G Protein-Coupled Receptors | α2C-Adrenoceptor researchgate.net | CNS Disorders, Cardiovascular Disease |

| Transporters | ATP-binding cassette (ABC) transporters nih.gov | Cancer (Drug Resistance) |

| Metalloenzymes | Various zinc- or iron-dependent enzymes | Infectious Diseases, Inflammation |

Investigation of Multi-Targeting Approaches and Synergistic Effects

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. Consequently, drugs that can modulate several targets simultaneously—so-called multi-target agents—are of increasing interest. nih.gov The unique structural features of this compound make it a candidate for such an approach.

Future research should investigate:

Multi-Target Profiling: The compound should be screened against panels of related targets (e.g., a kinome panel) to determine if it possesses a polypharmacological profile. This could reveal a capacity to inhibit multiple key proteins in a disease pathway.

Synergistic Combinations: The compound's efficacy in combination with existing drugs should be systematically evaluated. For example, some 8-hydroxyquinoline derivatives have shown synergistic activity with antibiotics against resistant bacteria. nih.gov Similarly, combining this compound with standard-of-care chemotherapeutics or targeted agents could lead to enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance. nih.gov

Discovering multi-target activity or beneficial synergistic effects would significantly enhance the therapeutic potential of this compound, paving the way for novel combination therapies for challenging diseases. nih.gov

Application in Emerging Research Areas (e.g., Chemical Biology Probes)

Beyond its direct therapeutic potential, this compound could be developed into a valuable tool for basic biological research. Chemical probes are small molecules used to study biological systems, identify new drug targets, and validate their function. nih.govyoutube.com A quinoline derivative has already been successfully developed as a selective chemical probe to investigate the biology of the monocarboxylate transporter 4 (MCT4). nih.gov

To transform this compound into a chemical probe, future work would involve:

Structural Modification: The core molecule would be derivatized to incorporate a reporter tag (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) or a photoreactive group for covalent labeling of its target. The chlorine at the 4-position is an ideal handle for such modifications.

Target Engagement and Validation: The modified probe would be used in cellular or in vivo models to confirm that it still binds to its intended target(s) and can be used to visualize the target's location, quantify its expression, or identify its binding partners.

Developing a suite of chemical probes based on this scaffold would provide powerful tools for the broader scientific community to explore fundamental biological processes, greatly expanding the compound's impact beyond direct therapeutic applications. youtube.comchemicalprobes.org

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-2-(trifluoromethyl)quinolin-8-ol, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and halogenation. For example:

- Step 1 : Condensation of substituted anilines with trifluoromethyl ketones under acidic conditions to form the quinoline core .

- Step 2 : Chlorination at position 4 using POCl₃ or SOCl₂, requiring strict temperature control (60–80°C) to avoid over-chlorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .

- Critical Factors : Excess trifluoromethyl reagents may lead to byproducts like 4-Chloro-6-(trifluoromethyl)quinolin-8-ol (a regioisomer), detectable via HPLC .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR peaks to computational predictions (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to chlorine) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 265.6 (calculated for C₁₀H₄ClF₄NO) .

- X-ray Crystallography : Resolve regiochemical ambiguity (e.g., distinguishing position 2 vs. 6 trifluoromethyl groups) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : Demonstrated against Staphylococcus aureus (MIC = 8 µg/mL) via disruption of bacterial membrane integrity .

- Anticancer Potential : Inhibits topoisomerase II (IC₅₀ = 12 µM) in HeLa cells, validated through comet assays .

- Mechanistic Studies : Use fluorescence quenching assays to study DNA binding affinity (Kd = 1.8 µM) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Analysis : The -CF₃ group at position 2 withdraws electron density, activating position 4-chloro for SNAr reactions. Substituent effects are quantified via Hammett σpara values (σ = +0.54 for -CF₃) .

- Experimental Validation : React with morpholine in DMF at 100°C. Monitor reaction progress via TLC; product 4-Morpholino-2-(trifluoromethyl)quinolin-8-ol forms in 78% yield .

Q. What strategies resolve contradictory data in stability studies (e.g., pH-dependent degradation vs. thermal stability)?

- Methodological Answer :

- Controlled Stability Assays :

| Condition | Degradation (%) | Key Degradant |

|---|---|---|

| pH 1.2 (37°C, 24h) | 45% | Quinolin-8-one derivative |

| 100°C (dry) | <5% | None detected |

- Root Cause Analysis : Use LC-MS to identify hydrolytic cleavage of the C-Cl bond under acidic conditions. Stabilize via microencapsulation (e.g., PEG matrices reduce degradation to <10%) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADME Predictions : Use SwissADME to calculate logP = 3.2 (high lipophilicity) and poor aqueous solubility (2.1 µg/mL) .

- Structural Modifications : Introduce polar groups (e.g., -OH at position 6) to improve solubility while retaining activity. Docking studies (AutoDock Vina) predict retained binding to topoisomerase II (ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.